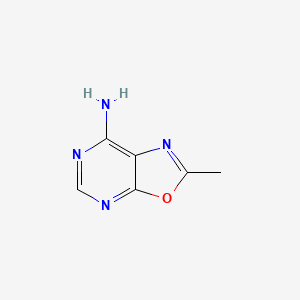
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound that belongs to the class of oxazolo-pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazolo-pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxazolo-pyrimidine derivatives, which can have different biological activities depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor growth or the inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl(1,3)oxazolo(5,4-d)pyrimidin-7-one
- 5-Methyl-2-(methylthio)pyrido(2,3-d)pyrimidin-7(8H)-one
- 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno(2,3-d)pyrimidin-4(1H)-one
Uniqueness
2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
25680-37-9 |
|---|---|
Molekularformel |
C6H6N4O |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C6H6N4O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H2,7,8,9) |
InChI-Schlüssel |
NEVSXJRPMXLBPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N=CN=C2O1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


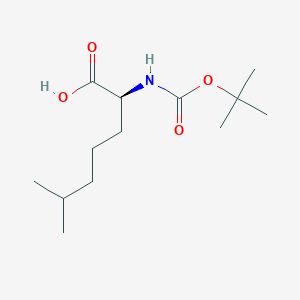
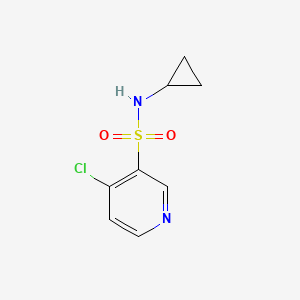
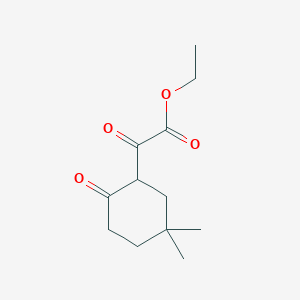

![2,2'-{[(6-Chloro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946259.png)
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
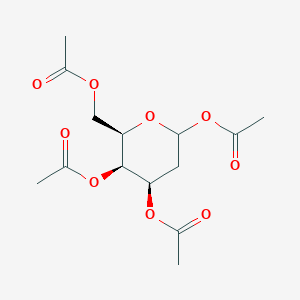
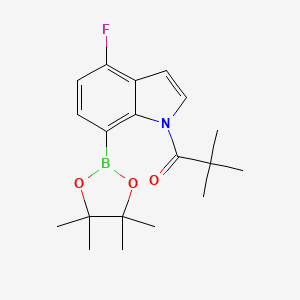

![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)

![N-Methyl-5-azaspiro[2.3]hexane-1-carboxamide hydrochloride](/img/structure/B12946299.png)

![4-[4-[2-[4-[(4-Hydroxy-4-oxobutanoyl)amino]phenyl]pyrimidin-4-yl]anilino]-4-oxobutanoic acid](/img/structure/B12946315.png)
